molecular formula C17H12N2O3S B2909689 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 866897-51-0

3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2909689
CAS No.: 866897-51-0
M. Wt: 324.4 g/mol
InChI Key: LCEBTOIPUNAZDP-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a thioxo group and a 3-methoxyphenyl substituent. Based on structural analogues, its molecular formula is estimated as C₁₇H₁₂N₂O₃S with a molecular weight of 324.35 g/mol. The benzofuropyrimidinone scaffold is known for bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

Properties

CAS No.

866897-51-0

Molecular Formula

C17H12N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2O3S/c1-21-11-6-4-5-10(9-11)19-16(20)15-14(18-17(19)23)12-7-2-3-8-13(12)22-15/h2-9H,1H3,(H,18,23)

InChI Key

LCEBTOIPUNAZDP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S

solubility

45.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via condensation reactions involving appropriate precursors.

    Functional Group Modifications: The methoxyphenyl and thioxo groups are introduced through substitution reactions using specific reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced reaction techniques such as microwave-assisted synthesis .

Chemical Reactions Analysis

3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol .

Scientific Research Applications

3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives, highlighting variations in core structure, substituents, molecular properties, and biological activities:

Compound Name (Core Structure) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
Target Compound (Benzofuro[3,2-d]pyrimidin-4-one) 3-(3-Methoxyphenyl), 2-thioxo C₁₇H₁₂N₂O₃S 324.35 Inferred kinase modulation
3-(3-Methylphenyl)-... (Benzofuro[3,2-d]pyrimidin-4-one) 3-(3-Methylphenyl), 2-thioxo C₁₇H₁₂N₂O₂S 308.36 Unspecified (structural analogue)
3-(2,4-Dimethoxyphenyl)-... (Pyrimidin-4-one) 3-(2,4-Dimethoxyphenyl), 2-thioxo C₁₁H₁₀N₂O₂S 234.27 CK1 inhibition
5-Phenyl-7-(pyridin-3-yl)-... (Pyrido[2,3-d]pyrimidin-4-one) 5-Phenyl, 7-pyridin-3-yl, 2-thioxo C₁₇H₁₂N₄OS 320.37 Antimicrobial, anticancer
BMS-814580 (Thieno[3,2-d]pyrimidin-4-one) 6-(4-Chlorophenyl), 3-(complex substituent) C₂₅H₂₀ClF₂N₂O₃S 525.95 Melanin-concentrating hormone receptor 1 (MCHR1) inhibition

Key Observations:

Thieno[3,2-d]pyrimidinones (e.g., ) are smaller and more lipophilic, favoring blood-brain barrier penetration for CNS targets .

Halogenated substituents (e.g., 4-chlorophenyl in ) improve metabolic stability and receptor selectivity .

Biological Activities: Kinase Inhibition: Compounds with pyrimidinone cores (e.g., ) show CK1-specific inhibition, while benzofuro derivatives may target broader kinase families . Antimicrobial Action: Pyrido[2,3-d]pyrimidinones () demonstrate broad-spectrum activity against Gram-positive bacteria, attributed to the pyridinyl group’s electron-withdrawing effects .

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